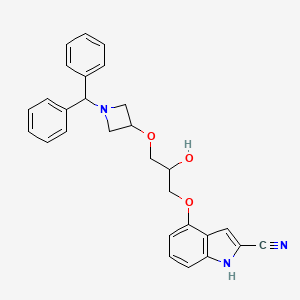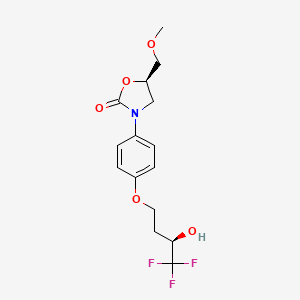
Befloxaton
Übersicht
Beschreibung
Befloxaton ist ein neuartiges Oxazolidinonderivat, das als reversibler und selektiver Inhibitor der Monoaminoxidase A (MAO-A) wirkt. Es wurde wegen seines möglichen Einsatzes bei der Behandlung von Depressionen und anderen neurologischen Störungen untersucht, da es die Spiegel von Neurotransmittern wie Noradrenalin, Dopamin und Serotonin im Gehirn erhöhen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Befloxaton dient als Modellverbindung für die Untersuchung der Hemmung der Monoaminoxidase A und die Entwicklung neuer Inhibitoren.
Biologie: Es wird in der Forschung verwendet, um die Rolle der Monoaminoxidase A im Neurotransmitterstoffwechsel und ihre Auswirkungen auf neurologische Störungen zu verstehen.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Depressionen, Angstzuständen und anderen affektiven Störungen, da es die Neurotransmitterspiegel erhöhen kann.
Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf die Monoaminoxidase A abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Monoaminoxidase A (MAO-A) selektiv und kompetitiv hemmt. Dieses Enzym ist für den Abbau von Neurotransmittern wie Noradrenalin, Dopamin und Serotonin verantwortlich. Durch die Hemmung von MAO-A erhöht this compound die Spiegel dieser Neurotransmitter im Gehirn, was zu einer verbesserten Stimmung und kognitiven Funktion führt .
Wirkmechanismus
Target of Action
Befloxatone is a novel oxazolidinone derivative that selectively and competitively inhibits Monoamine Oxidase-A (MAO-A) . MAO-A is an enzyme found in the brain, heart, liver, and duodenum of humans and rats . It plays a crucial role in the metabolism of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin .
Mode of Action
Befloxatone interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition is time-dependent and fully reversible after dilution . The Ki values for MAO-A range from 1.9 to 3.6 nM, indicating a high affinity for this enzyme .
Biochemical Pathways
By inhibiting MAO-A, Befloxatone prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, dopamine, and serotonin in the brain . This results in enhanced neurotransmission, which is believed to alleviate symptoms of depression .
Pharmacokinetics
Befloxatone is rapidly and extensively distributed in the rat brain . The pharmacokinetics are linear in both rats and humans across a large range of doses . After oral administration, Befloxatone induces a dose-dependent and selective inhibition of rat brain and duodenum MAO-A activities ex vivo .
Result of Action
The inhibition of MAO-A by Befloxatone leads to increased levels of norepinephrine, dopamine, and serotonin in the rat brain . It also decreases the levels of their respective deaminated metabolites . These variations are dose-dependent and reversed 24 hours after administration .
Action Environment
The action of Befloxatone is influenced by various factors. For instance, the duration of MAO-A inhibition by Befloxatone is short-lasting in the brain, liver, and duodenum . Twenty-four hours after administration, a full recovery of MAO-A activity is observed in the brain, but the enzyme activity is still decreased by 38% and 56% in the duodenum and liver, respectively .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Befloxatone selectively and competitively inhibits MAO-A in human and rat brain, heart, liver, and duodenum homogenates . The inhibition of MAO-A by Befloxatone is time-dependent and fully reversible after dilution . It has been found to be more potent at inhibiting MAO-A activity than other reference compounds .
Cellular Effects
Befloxatone has a marked activity in antidepressant-sensitive behavioral models in rats and mice . It does not induce a significant potentiation of oral tyramine . Befloxatone is devoid of sedative, anticholinergic, and cardiovascular effects . In the rat brain, Befloxatone increases levels of norepinephrine, dopamine, and 5-hydroxytryptamine and decreases levels of their respective deaminated metabolites .
Molecular Mechanism
Befloxatone exerts its effects at the molecular level by selectively and competitively inhibiting MAO-A . This inhibition is time-dependent and fully reversible . Befloxatone does not modify the activities of diamine or benzylamine oxidase and does not interact with monoamine uptake mechanisms or with a variety of neurotransmitter or drug receptor sites .
Temporal Effects in Laboratory Settings
The inhibition of MAO-A activity by Befloxatone is short-lasting . Twenty-four hours after administration of Befloxatone, a full recovery of MAO-A activity is observed in the brain, but the enzyme activity is still decreased by 38 and 56% in the duodenum and liver, respectively .
Dosage Effects in Animal Models
Befloxatone shows potent activity in behavioral models in rodents predictive of antidepressant activity with minimal effective doses of 0.1 to 0.2 mg/kg p.o . At these doses, Befloxatone does not induce a significant potentiation of oral tyramine .
Metabolic Pathways
As a MAO-A inhibitor, it is likely to be involved in the metabolism of monoamines .
Transport and Distribution
It is known that Befloxatone is rapidly and extensively distributed in the rat brain .
Subcellular Localization
Given its role as a MAO-A inhibitor, it is likely to be found in locations where MAO-A is present, such as the outer membrane of mitochondria in the cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Befloxaton wird durch einen mehrstufigen Prozess synthetisiert, bei dem 1,1,1-Trifluor-4-(tosyloxy)-2®-butanol mit 3-(4-Hydroxyphenyl)-5®-(Methoxymethyl)oxazolidin-2-on unter Verwendung von Kaliumcarbonat in heißem Dimethylformamid (DMF) kondensiert wird . Die Synthese umfasst die folgenden wichtigen Schritte:
-
Synthese des Butanol-Zwischenprodukts
- Reduktion von 4,4,4-Trifluor-2-oxobutansäureethylester mit Natriumborhydrid in Dichlormethan zu 4,4,4-Trifluor-2-hydroxybutansäureethylester.
- Hydrolyse mit Natriumhydroxid in Ethanol, um die entsprechende Säure zu erhalten.
- Optische Auflösung mit 1(S)-Phenylethylamin in heißem Ethanol, um das 3®-Hydroxy-Enantiomer zu erhalten.
- Reduktion mit Natriumborhydrid und Bortrifluoridetherat in Tetrahydrofuran, um 4,4,4-Trifluorbutan-1,3®-diol zu erhalten.
- Monotosylierung mit Tosylchlorid und Dimethylaminopyridin in Pyridin, um das Zwischenprodukt zu erhalten.
-
Synthese des Oxazolidinon-Zwischenprodukts
- Reaktion von 4-Benzyloxyanilin mit 1,4-Dioxaspiro[4.5]decan-2(S)-ylmethylmethansulfonat unter Verwendung von Triethylamin bei 140 °C, um 3-(4-Benzyloxyphenylamino)propan-1,2®-diol zu erhalten.
- Cyclisierung mit Diethylcarbonat und Natriummethoxid in siedendem Toluol, um 3-(4-Benzyloxyphenyl)-5®-(Hydroxymethyl)oxazolidin-2-on zu erhalten.
- Methylierung mit Dimethylsulfat, Natriumhydroxid und Tetrabutylammoniumbisulfat in heißem Toluol/Wasser, um das Methoxymethylderivat zu erhalten.
- Debenzylierung durch Hydrierung mit Wasserstoff über Palladium auf Kohlenstoff in Ethanol/Dichlormethan, um das Oxazolidinon-Zwischenprodukt zu erhalten.
-
Endgültige Kondensation
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation und Chromatographie, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Befloxaton unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Oxazolidinonring oder am aromatischen Ring auftreten, was zur Bildung verschiedener Analoga führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden bei Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl von Analogen mit unterschiedlichen Substituenten erzeugen können.
Vergleich Mit ähnlichen Verbindungen
Befloxaton wird mit anderen Monoaminoxidase-Inhibitoren verglichen, darunter:
- Harmalin
- Brofaromin
- BW 137OU87
- RS 8359
- Toloxaton
- Moclobemid
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als reversibler Inhibitor der Monoaminoxidase A. Es hat einen niedrigeren Ki-Wert für MAO-A im Vergleich zu anderen Inhibitoren, was es bei niedrigeren Konzentrationen effektiver macht .
Eigenschaften
IUPAC Name |
(5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-22-9-12-8-19(14(21)24-12)10-2-4-11(5-3-10)23-7-6-13(20)15(16,17)18/h2-5,12-13,20H,6-9H2,1H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVDLPLCLFBCF-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158800 | |
| Record name | Befloxatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134564-82-2 | |
| Record name | Befloxatone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134564-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Befloxatone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134564822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Befloxatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEFLOXATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H75PAD8M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


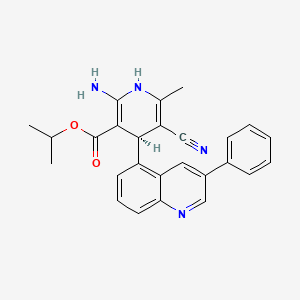
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
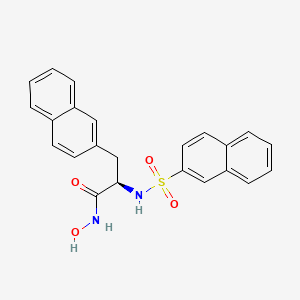
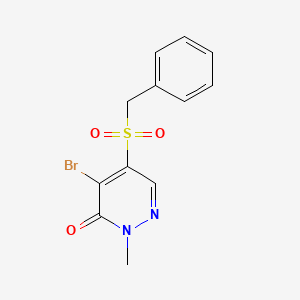

![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)
![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan](/img/structure/B1667838.png)
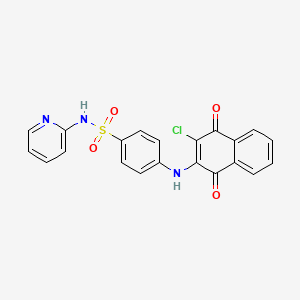
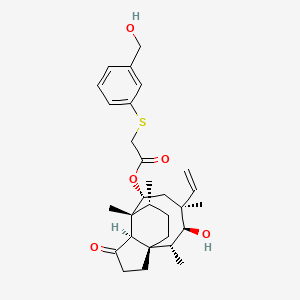
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)

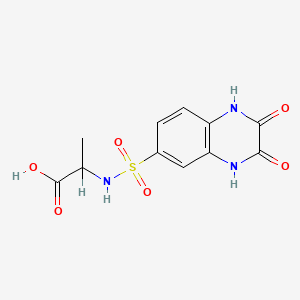
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
